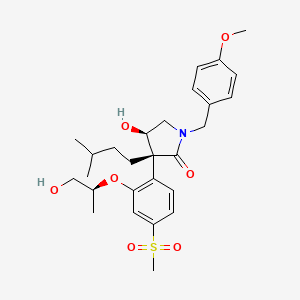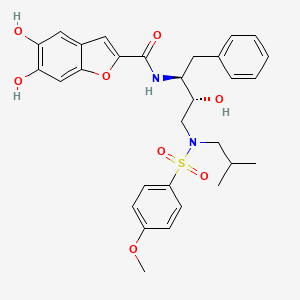![molecular formula C19H19N3O2 B12394635 (S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-13503 is a potent inhibitor of Rho kinase and protein kinase C. It has shown potential in treating various ocular diseases, including diabetic macular edema and neovascular age-related macular degeneration . The compound is known for its ability to inhibit angiogenesis and enhance the barrier function of retinal pigment epithelium .
Preparation Methods
AR-13503 is synthesized through a series of chemical reactions involving various reagents and conditions. The compound is incorporated with biodegradable polymers such as poly-lactic-co-glycolic acid and polyester amide to create implants for sustained drug release . These implants are manufactured using techniques like solvent casting and injection molding .
Chemical Reactions Analysis
AR-13503 undergoes several types of chemical reactions, including inhibition of angiogenesis and enhancement of retinal pigment epithelium permeability . The compound is effective in reducing neovascularization in models of oxygen-induced retinopathy . Common reagents used in these reactions include human umbilical vein endothelial cells and choroidal explants . The major products formed from these reactions are reduced neovascularization and enhanced barrier function of retinal pigment epithelium .
Scientific Research Applications
AR-13503 has been extensively studied for its potential in treating ocular diseases. It has shown promise in reducing rod axon retraction during retinal detachment and enhancing the efficacy of aflibercept in models of proliferative diabetic retinopathy . The compound is also being investigated for its potential in treating other diseases involving angiogenesis and vascular permeability .
Mechanism of Action
AR-13503 exerts its effects by inhibiting Rho kinase and protein kinase C . These enzymes play a crucial role in the development of retinal neovascularization and vascular leakage . By inhibiting these enzymes, AR-13503 reduces angiogenesis and enhances the barrier function of retinal pigment epithelium . The compound also has a longer half-life and greater specificity compared to other inhibitors .
Comparison with Similar Compounds
AR-13503 is compared with other Rho kinase inhibitors such as netarsudil and fasudil . While netarsudil and fasudil also inhibit Rho kinase, AR-13503 has shown greater potency and specificity in reducing synaptic disjunction after retinal detachment . Additionally, AR-13503 has a longer half-life and is more effective in enhancing the barrier function of retinal pigment epithelium .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide |
InChI |
InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24) |
InChI Key |
LTXBFJFJUIJOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)




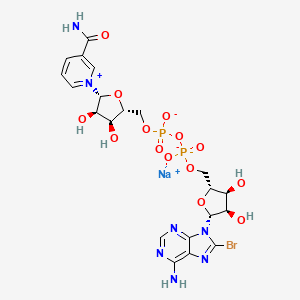
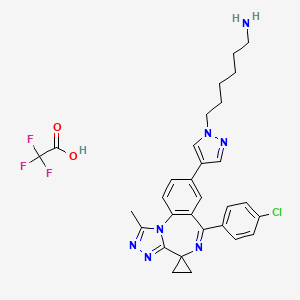
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
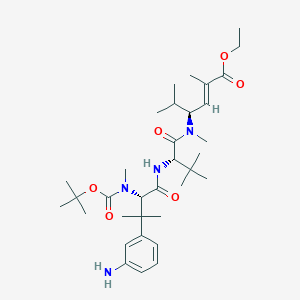
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
